molecular formula C16H26N4O2 B7041564 N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide

Cat. No.: B7041564
M. Wt: 306.40 g/mol
InChI Key: OBPNACNTRMXPIV-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide is a compound that belongs to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-11(2)14(20-8-4-3-5-9-20)15(21)17-10-13-18-19-16(22-13)12-6-7-12/h11-12,14H,3-10H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPNACNTRMXPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=NN=C(O1)C2CC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trifluoromethanesulfonic anhydride to carry out the cyclization of N,N’-diacylhydrazines . The reaction conditions often include refluxing the mixture for several hours, followed by purification steps such as washing with water and drying over anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of oxadiazole derivatives, including this compound, may involve large-scale synthesis using similar cyclization techniques. The use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-methyl-2-piperidin-1-ylbutanamide involves its interaction with specific molecular targets and pathways. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives such as:

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